molecular formula C10H10BrN3OS B2625563 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 483331-69-7

5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2625563
CAS No.: 483331-69-7
M. Wt: 300.17
InChI Key: VBFPDMAMUFTRTF-UHFFFAOYSA-N
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Description

5-[(4-Bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, a bromophenoxy group, and a thiol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 4-bromophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Attachment of the Thiol Group: The thiol group is introduced through a thiolation reaction, where the intermediate compound is treated with a thiolating agent such as thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its functional groups:

    Thiol Group: Can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

    Triazole Ring: May interact with metal ions or other active sites in enzymes, affecting their function.

    Bromophenoxy Group: Can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[(4-Fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[(4-Methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(4-Bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPDMAMUFTRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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